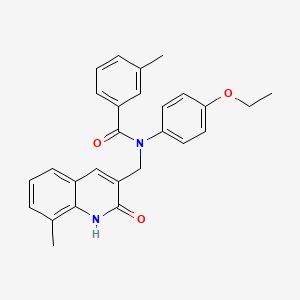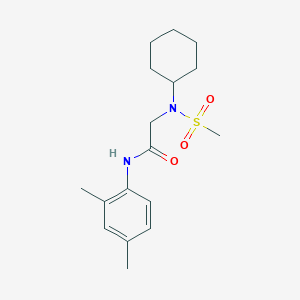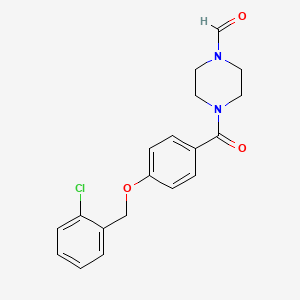
N-(2-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MPOB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOB belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of MPOB is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, MPOB has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the VEGF/VEGFR pathway, which is involved in tumor angiogenesis. In inflammation research, MPOB has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammatory cytokines. In neurological disorder research, MPOB has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPOB has been shown to have various biochemical and physiological effects in different research studies. In cancer research, MPOB has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In inflammation research, MPOB has been shown to reduce the production of inflammatory cytokines, inhibit the activation of NF-κB, and regulate oxidative stress. In neurological disorder research, MPOB has been shown to improve cognitive function, reduce neuroinflammation, and regulate oxidative stress.
实验室实验的优点和局限性
MPOB has several advantages for lab experiments, including its well-established synthesis method, diverse biological activities, and potential therapeutic applications in various diseases. However, MPOB also has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on MPOB. In cancer research, future studies could focus on the combination of MPOB with other anticancer agents to enhance its therapeutic efficacy. In inflammation research, future studies could focus on the development of MPOB analogs with improved bioavailability and selectivity. In neurological disorder research, future studies could focus on the investigation of the long-term effects of MPOB treatment and its potential use in clinical trials.
Conclusion:
MPOB is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its well-established synthesis method, diverse biological activities, and potential therapeutic applications make it a promising candidate for further research. The exact mechanism of action of MPOB is not fully understood, but it is believed to involve the modulation of various signaling pathways. Future research on MPOB could lead to the development of novel therapeutic agents for the treatment of cancer, inflammation, and neurological disorders.
合成方法
MPOB can be synthesized by the reaction of 2-methoxybenzoyl chloride and p-tolyl hydrazine in the presence of triethylamine, followed by the reaction of the resulting product with 4-bromo-1-butanol in the presence of potassium carbonate. The final product is obtained after purification through column chromatography. The synthesis method of MPOB is well-established and has been reported in several scientific publications.
科学研究应用
MPOB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, MPOB has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation. In neurological disorder research, MPOB has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-10-12-15(13-11-14)20-22-19(26-23-20)9-5-8-18(24)21-16-6-3-4-7-17(16)25-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPYHZKVKIEKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
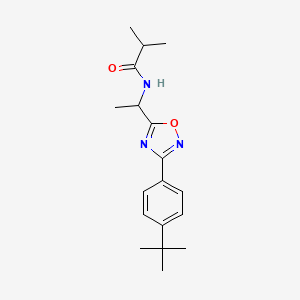
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7705669.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B7705670.png)
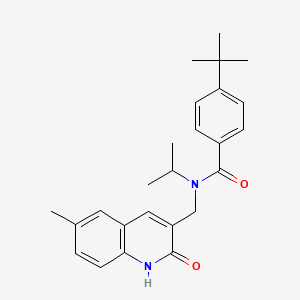
![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)
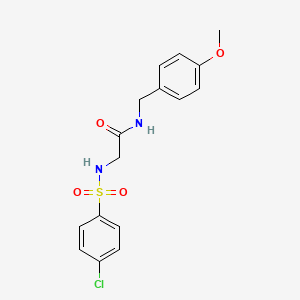

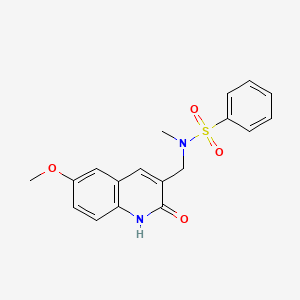

![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
